molecular formula C3HBr2NS B130459 2,5-Dibromothiazole CAS No. 4175-78-4

2,5-Dibromothiazole

Cat. No. B130459
Key on ui cas rn: 4175-78-4
M. Wt: 242.92 g/mol
InChI Key: XIBIQFJKUZZLLX-UHFFFAOYSA-N
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Patent
US08524900B2

Procedure details

To a microwave vial was added N-ethyl-N-isopropylpropan-2-amine (0.72 mL, 4.1 mmol), 2,5-dibromothiazole (1.00 g, 4.1 mmol) and dimethylamine (40% in water, 0.52 mL, 4.1 mmol) in ethanol (10 mL). The vial was sealed and stirred at 140° C. under microwave irradiation for one hour, then was concentrated and purified by MPLC (eluted with a gradient of 0-50% ethyl acetate in hexanes) to yield the product as a white, crystalline solid (0.25 g, 29%).
Quantity
0.72 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.52 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
29%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH:7](C)C)[CH:4](C)C)C.BrC1[S:12][C:13]([Br:16])=[CH:14][N:15]=1.CNC>C(O)C>[Br:16][C:13]1[S:12][C:7]([N:3]([CH3:1])[CH3:4])=[N:15][CH:14]=1

Inputs

Step One
Name
Quantity
0.72 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1SC(=CN1)Br
Name
Quantity
0.52 mL
Type
reactant
Smiles
CNC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
stirred at 140° C. under microwave irradiation for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was sealed
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
purified by MPLC (
WASH
Type
WASH
Details
eluted with a gradient of 0-50% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CN=C(S1)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 29.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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